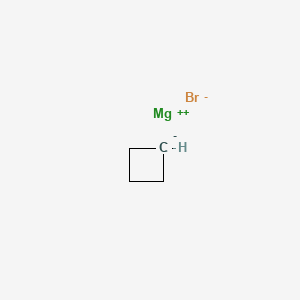

Magnesium;cyclobutane;bromide

Description

Magnesium cyclobutane bromide (hypothetical formula: C₄H₇MgBr) is a specialized Grignard reagent featuring a cyclobutane ring bonded to a magnesium-bromide group. Cyclobutane-containing compounds are notable for their conformational strain due to the four-membered ring, which can influence reactivity and stability in synthetic applications .

Grignard reagents like magnesium cyclobutane bromide are typically synthesized via the reaction of cyclobutyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF), following established protocols for alkyl/aryl magnesium halides . The cyclobutane ring introduces steric and electronic effects that differentiate this reagent from linear or less strained analogues.

Properties

IUPAC Name |

magnesium;cyclobutane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDPBHCPMSJFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456091 | |

| Record name | Magnesium, bromocyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13384-48-0 | |

| Record name | Magnesium, bromocyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;cyclobutane;bromide is typically prepared by the reaction of cyclobutyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

Cyclobutyl bromide+Magnesium→Magnesium;cyclobutane;bromide

The reaction conditions include:

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like magnesium;cyclobutane;bromide follows similar principles but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with inert gas purging systems

Solvent Recovery: Systems to recover and recycle solvents

Safety Measures: Strict control of moisture and oxygen to prevent side reactions

Chemical Reactions Analysis

Types of Reactions

Magnesium;cyclobutane;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters

Solvents: Anhydrous diethyl ether, THF

Temperature: Typically room temperature to reflux

Acid Workup: Hydrochloric acid or sulfuric acid to protonate the reaction intermediates

Major Products

Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used

Coupled Products: Complex organic molecules with new carbon-carbon bonds

Scientific Research Applications

Magnesium;cyclobutane;bromide has several applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Involved in the preparation of polymers and advanced materials.

Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry.

Industrial Chemistry: Employed in the large-scale production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of magnesium;cyclobutane;bromide involves its nucleophilic attack on electrophilic centers. The magnesium atom polarizes the carbon-bromine bond, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The general mechanism is as follows:

Formation of the Grignard Reagent: Magnesium inserts into the carbon-bromine bond.

Nucleophilic Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon.

Formation of Alkoxide: The intermediate alkoxide is formed.

Protonation: The alkoxide is protonated to form the final alcohol product.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Magnesium Bromide Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Features |

|---|---|---|---|---|

| Magnesium bromide hexahydrate | MgBr₂·6H₂O | 202.13 | 2.0 (25°C) | Hygroscopic, ionic structure |

| Ethyl magnesium bromide | C₂H₅MgBr | 133.28 | ~1.2 (in THF) | Linear alkyl chain, high nucleophilicity |

| Vinyl magnesium bromide | C₂H₃MgBr | 131.26 | ~1.1 (in THF) | Sp² hybridization, conjugated system |

| Magnesium cyclobutane bromide | C₄H₇MgBr | ~191.34* | ~1.3 (in THF)* | Cyclobutane ring, strained geometry |

*Estimated based on analogous compounds.

- Cyclobutane vs. Linear Chains : The cyclobutane ring imposes a dihedral angle of ~12.8° (observed in strained cyclobutanes) , increasing steric hindrance compared to linear alkyl Grignard reagents. This strain may reduce thermal stability but enhance reactivity in certain reactions.

- Electronic Effects: Cyclobutane's electron-donating/withdrawing properties depend on substituents. For example, CF₃-substituted cyclobutanes exhibit larger dihedral angles and higher oxidation potentials compared to methoxy-substituted analogues .

Table 2: Reactivity Comparison in Common Reactions

- Steric Effects : The cyclobutane ring may hinder nucleophilic attack, as seen in hindered Grignard reagents. For example, tertiary alcohol formation with vinyl magnesium bromide yields 63% efficiency , suggesting similar challenges for the cyclobutane analogue.

- Functionalization Potential: Cyclobutane rings are valued in medicinal chemistry for conformational restriction . Magnesium cyclobutane bromide could enable the synthesis of strained bioactive molecules, such as γ-cyclobutane amino acids .

Comparison with Other Magnesium Halides

- Magnesium Oxybromides (MOB-318/518) : These compounds feature Mg–O–Br bonding rather than direct Mg–C bonds. They exhibit higher thermal stability (suitable for cement composites) but lack the nucleophilic carbon center critical for Grignard reactivity .

- Magnesium Molybdate (MgMoO₄): An inorganic salt with distinct applications in catalysis (e.g., oxidative dehydrogenation of alkanes ), contrasting sharply with the organic synthesis focus of Grignard reagents.

Research Findings and Challenges

- Synthetic Limitations : Base treatments may compromise diastereoselectivity in cyclobutane derivatives, as observed in related systems .

- Characterization : Single-crystal X-ray analysis is critical for confirming cyclobutane-containing structures, as demonstrated for sulfone derivatives .

- Safety : Handling reactive magnesium compounds requires stringent protocols, including anhydrous conditions and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.